molecular formula C14H11Cl2NO2 B564364 Meclofenamic Acid-d4 CAS No. 1185072-18-7

Meclofenamic Acid-d4

Cat. No. B564364
M. Wt: 300.171
InChI Key: SBDNJUWAMKYJOX-QFFDRWTDSA-N
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Description

Meclofenamic Acid-d4 is the deuterium labeled Meclofenamic Acid . It is a non-steroidal, anti-inflammatory agent, and is a highly selective fat mass and obesity-associated (FTO) enzyme inhibitor . Meclofenamic Acid competes with FTO binding for the m(6)A-containing nucleic acid .


Synthesis Analysis

The synthesis of amide derivatives of Meclofenamic Acid has been achieved using a one-pot procedure involving a selective agent, bis (2-oxo-3-oxazolidinyl) phosphonic chloride . The synthesized compounds were tested for their in vivo inflammatory activity using carrageenan rat paw edema assay .


Molecular Structure Analysis

Meclofenamic Acid-d4 has a molecular formula of CHClNO . Its average mass is 296.149 Da and its monoisotopic mass is 295.016693 Da .


Chemical Reactions Analysis

Meclofenamic Acid-d4, like other nonsteroidal anti-inflammatory agents, inhibits the formation of prostaglandins . It is a member of the anthranilic acid derivatives (or fenamate) class of nonsteroidal anti-inflammatory drugs (NSAIDs) .


Physical And Chemical Properties Analysis

Meclofenamic Acid-d4 is a white or off-white crystalline powder with a unique odor . It has high thermal stability and solubility, and can be dissolved in polar solvents .

Scientific Research Applications

  • Anti-Cancer Properties : Meclofenamic acid has shown promise in treating different types of cancers, including androgen-independent prostate neoplasms. It causes histological changes indicative of less tumor aggression, increased fibrosis, and reduced cellular proliferation and tumor vascularity in prostate cancer (Delgado-Enciso et al., 2015).

  • Pharmacology and Therapeutic Use : It is approved for use in arthritis, analgesia, dysmenorrhea, and menorrhagia. Meclofenamic acid is a potent inhibitor of cyclooxygenase, thereby inhibiting the production of prostaglandins. It also inhibits the release of 5-HETE and LTB4 from human neutrophils (Conroy et al., 1991).

  • Effects on Parasite-Naive Lambs and Adult Sheep : In studies involving lambs challenged with Ostertagia circumcincta, meclofenamic acid lowered the number of parasites that established in treated animals (Mitchell et al., 1990).

  • Inhibition of Human Vascular Smooth Muscle Cell Proliferation and Migration : Meclofenamic acid inhibits the proliferation, clonogenic activity, and migratory ability of human aortic smooth muscle cells, indicating potential to prevent restenosis after angioplasty (Schober et al., 2002).

  • Role in Gynecology and Obstetrics : It has been used successfully in several obstetrical and gynecological disorders sustained by prostaglandin overproduction, providing pain relief and reducing neuroendocrine activation in the post-surgical period (Facchinetti et al., 1991).

  • Selective Inhibition of FTO Demethylation of m6A over ALKBH5 : Meclofenamic acid selectively inhibits the fat mass and obesity-associated (FTO) enzyme, suggesting potential for functional probes and the rational design of inhibitors for medical use (Huang et al., 2014).

  • Antitumor Effect on Androgen-Independent Prostate Cancer : In vivo studies showed that meclofenamic acid significantly reduces tumor growth and prolongs survival, with the potential for total tumor regression in some cases (Soriano-Hernández et al., 2012).

Future Directions

Recent studies have shown that Meclofenamic Acid can specifically compete with FTO by binding to m6A modification sites . This has significant implications for the treatment of diseases such as glioma . Further in vivo experiments are needed to validate these findings .

properties

IUPAC Name

2,3,4,5-tetradeuterio-6-(2,6-dichloro-3-methylanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2/c1-8-6-7-10(15)13(12(8)16)17-11-5-3-2-4-9(11)14(18)19/h2-7,17H,1H3,(H,18,19)/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDNJUWAMKYJOX-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)NC2=C(C=CC(=C2Cl)C)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676002
Record name 2-(2,6-Dichloro-3-methylanilino)(~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Meclofenamic Acid-d4

CAS RN

1185072-18-7
Record name 2-(2,6-Dichloro-3-methylanilino)(~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
L Sabater Liesa - 2021 - dugi-doc.udg.edu
Humanity has always been closely linked to rivers, benefiting from their resources while producing impacts associated with their activity.Thus, river systems have been exposed to …
Number of citations: 3 dugi-doc.udg.edu

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